3-羟基图洛布特罗

描述

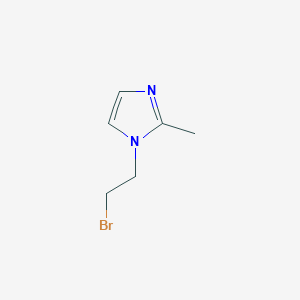

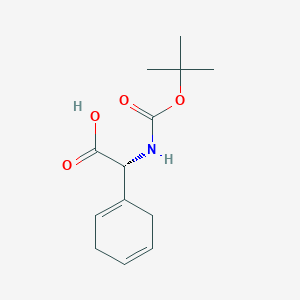

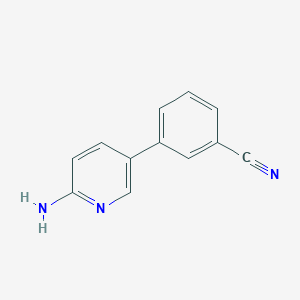

3-Hydroxytulobuterol is a metabolite of Tulobuterol . Tulobuterol is a long-acting beta2-adrenergic receptor agonist, marketed in Japan as a transdermal patch under the name Hokunalin tape .

Synthesis Analysis

Alternative methods have been developed for the synthesis of the β2-agonist tulobuterol and its metabolite 4-hydroxytulobuterol with a similar activity . The proposed procedures utilize available reagents, and the key stage in the synthesis is the formation of intermediate oxirane according to the Corey–Chaykovsky reaction, followed by opening of the oxirane ring by the action of excess tert-butylamine .科学研究应用

1. 心血管疾病和 COPD 治疗

他汀类药物,包括 3-羟基-3-甲基戊二酰辅酶 A 还原酶抑制剂(如 3-羟基图洛布特罗),在治疗慢性阻塞性肺病 (COPD) 和心血管疾病方面显示出前景。研究表明,对于 COPD 患者,他汀类药物具有有益的影响,这可能是由于他汀类药物的抗炎特性以及它们改善肺功能和运动能力的能力 (Janda 等人,2009 年)。

2. 神经保护作用

3-羟基丁酸(一种相关化合物)已被发现对神经退行性疾病具有神经保护作用。研究表明,它在影响染色质双价性中发挥作用,这对于基因表达和神经发育至关重要。这种机制有助于它在神经退行性疾病和神经发育过程中的保护功能 (Zhu 等人,2023 年)。

3. 抗癌特性

他汀类药物,包括 3-羟基图洛布特罗,可能具有潜在的抗癌特性。它们与各种癌症的风险和进展降低有关,影响肿瘤生长、血管生成和转移。这被认为是由于它们抑制异戊二烯中间体和小 GTP 结合蛋白的能力,影响细胞信号传导和增殖 (Graaf 等人,2004 年)。

4. 骨形成和骨质疏松症治疗

3-羟基丁酸在骨形成和骨质疏松症治疗中显示出有希望的结果。它增强成骨细胞生长,提高骨矿物质密度,增强骨强度,特别是在卵巢切除大鼠等情况下,这些大鼠是绝经后骨质疏松症的模型 (Zhao 等人,2007 年)。

5. 预防阿尔茨海默病

研究表明,他汀类药物(包括 3-羟基图洛布特罗)可能降低阿尔茨海默病的患病率。这被认为与它们降低胆固醇的作用有关,这可能会通过影响血清胆固醇水平来影响阿尔茨海默病的病理生理学 (Wolozin 等人,2000 年)。

作用机制

Target of Action

3-Hydroxytulobuterol, a metabolite of Tulobuterol, primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the bronchodilation process, which is essential for managing conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD) .

Mode of Action

As a Beta-2 adrenergic receptor agonist, 3-Hydroxytulobuterol binds to these receptors, leading to their activation . This activation triggers a cascade of events, including the stimulation of adenylate cyclase through the action of G proteins . The result is an increase in the concentration of cyclic AMP, which in turn leads to the relaxation of bronchial smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxytulobuterol involves the Beta-2 adrenergic receptor and the subsequent activation of adenylate cyclase . This leads to an increase in cyclic AMP levels, which then triggers a series of downstream effects, including the relaxation of bronchial smooth muscle .

Pharmacokinetics

It is known that tulobuterol, from which 3-hydroxytulobuterol is derived, is well-absorbed and has a steady release over 24 hours when administered via a transdermal patch . This allows for a consistent level of the drug in the bloodstream, providing long-lasting effects .

Result of Action

The primary molecular effect of 3-Hydroxytulobuterol is the activation of the Beta-2 adrenergic receptor, leading to bronchodilation . On a cellular level, this results in the relaxation of bronchial smooth muscle, reducing symptoms in conditions like asthma and COPD .

属性

IUPAC Name |

3-[2-(tert-butylamino)-1-hydroxyethyl]-2-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-10(16)8-5-4-6-9(15)11(8)13/h4-6,10,14-16H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLAFIBSOHRYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C(=CC=C1)O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)

![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)

![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)